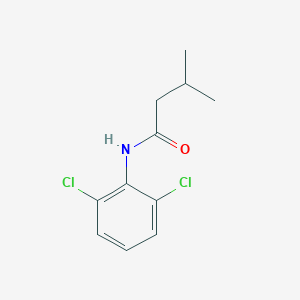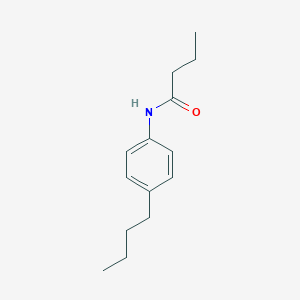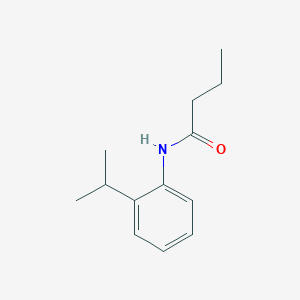
N-(2-isopropylphenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-isopropylphenyl)butanamide, also known as IBP, is a chemical compound that belongs to the family of amides. IBP has been widely studied for its analgesic and anti-inflammatory properties.
Aplicaciones Científicas De Investigación
N-(2-isopropylphenyl)butanamide has been extensively studied for its analgesic and anti-inflammatory properties. It has been shown to be effective in reducing pain and inflammation in various animal models. N-(2-isopropylphenyl)butanamide has also been studied for its potential use as a treatment for neuropathic pain.
Mecanismo De Acción
The exact mechanism of action of N-(2-isopropylphenyl)butanamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a role in pain and inflammation, and by inhibiting their production, N-(2-isopropylphenyl)butanamide can reduce these symptoms.
Biochemical and Physiological Effects:
N-(2-isopropylphenyl)butanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor alpha. N-(2-isopropylphenyl)butanamide has also been shown to increase the production of anti-inflammatory cytokines, such as interleukin-10. Additionally, N-(2-isopropylphenyl)butanamide has been shown to reduce the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that plays a role in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-isopropylphenyl)butanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. N-(2-isopropylphenyl)butanamide is also relatively inexpensive compared to other analgesic and anti-inflammatory drugs. However, there are also some limitations to using N-(2-isopropylphenyl)butanamide in lab experiments. It has a relatively short half-life, which can make dosing difficult. Additionally, N-(2-isopropylphenyl)butanamide has a low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(2-isopropylphenyl)butanamide. One area of interest is the potential use of N-(2-isopropylphenyl)butanamide as a treatment for neuropathic pain. Another area of research is the development of more potent and selective COX inhibitors that can reduce pain and inflammation without causing unwanted side effects. Additionally, there is a need for more studies on the long-term effects of N-(2-isopropylphenyl)butanamide use, particularly in humans. Overall, N-(2-isopropylphenyl)butanamide has shown promise as an analgesic and anti-inflammatory drug, and further research is needed to fully understand its potential applications.
Métodos De Síntesis
The synthesis of N-(2-isopropylphenyl)butanamide involves the reaction of 2-isopropylphenylacetic acid with butylamine. The reaction takes place in the presence of a catalyst, which is typically a strong acid such as sulfuric acid. The resulting product is then purified through recrystallization to obtain pure N-(2-isopropylphenyl)butanamide.
Propiedades
Fórmula molecular |
C13H19NO |
|---|---|
Peso molecular |
205.3 g/mol |
Nombre IUPAC |
N-(2-propan-2-ylphenyl)butanamide |
InChI |
InChI=1S/C13H19NO/c1-4-7-13(15)14-12-9-6-5-8-11(12)10(2)3/h5-6,8-10H,4,7H2,1-3H3,(H,14,15) |
Clave InChI |
GBKZTJSZKDMJOE-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=CC=C1C(C)C |
SMILES canónico |
CCCC(=O)NC1=CC=CC=C1C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






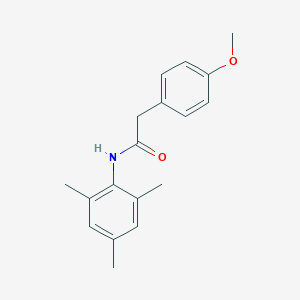
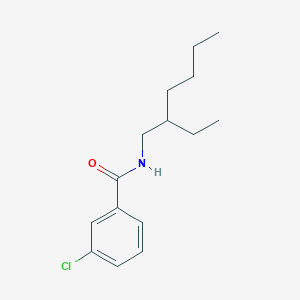
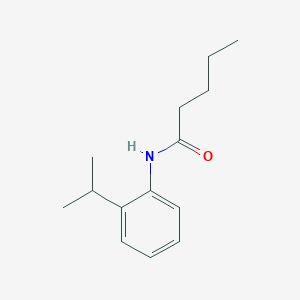
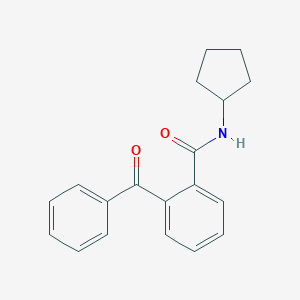
![2-ethyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]hexanamide](/img/structure/B291576.png)

